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molecular formula C8H6I2O2 B576707 Methyl 3,5-diiodobenzoate CAS No. 14266-19-4

Methyl 3,5-diiodobenzoate

Cat. No. B576707
M. Wt: 387.943
InChI Key: YYSITUQNFNKVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546505B2

Procedure details

To a solution of 3,5-diiodobenzoic acid (6.8 g, 18.18 mmol) in methanol (200.0 ml) was added CH3SO3H (0.5 ml). The reaction mixture was heated to reflux. After refluxing for 7.5 hours, most of the methanol was removed. Then, water (200.0 ml) was added and a dark-brown solid was collected by filtration. The product was purified by silica gel column chromatography using hexanes/ethyl acetate (8:2) as eluent. The final pure white product was obtained in the amount of 4.2 g (59.2%) by recrystallization from methanol/water:
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:12]S(O)(=O)=O>CO>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([O:7][CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=C(C1)I
Name
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
Then, water (200.0 ml) was added
FILTRATION
Type
FILTRATION
Details
a dark-brown solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
The final pure white product was obtained in the amount of 4.2 g (59.2%) by recrystallization from methanol/water

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C(=O)OC)C=C(C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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